

Spectroscopic Profile of 3-Nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitroaniline

Cat. No.: B104315

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This technical guide provides an in-depth overview of the spectroscopic properties of **3-Nitroaniline**, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections detail its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectral data, offering insights into its molecular structure and electronic transitions. This document also outlines the experimental protocols for acquiring these spectra and presents a logical workflow for spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **3-Nitroaniline** reveals characteristic absorption bands corresponding to its electronic transitions. The position and intensity of these bands are influenced by the solvent used.

UV-Vis Spectral Data

The primary absorption maxima (ngcontent-ng-c4139270029="" _ngghost-ng-c4104608405="" class="inline ng-star-inserted">

λ_{max}

) for **3-Nitroaniline** in various solvents are summarized in the table below. These values are crucial for quantitative analysis and for understanding the electronic environment of the chromophores within the molecule.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Reference
95% Ethanol	374-375	1.29 x 10 ³ (at 374 nm)	[1]
Alcohol	236, 374	1.62 x 10 ⁴ (at 236 nm), 1.48 x 10 ³ (at 374 nm)	[1]
0.1 mol L ⁻¹ KClO ₄	375	Not Reported	[2]

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of **3-Nitroaniline** is as follows:

- **Solution Preparation:** Prepare a stock solution of **3-Nitroaniline** of a known concentration (e.g., 1000 mg/L) by accurately weighing the compound and dissolving it in a volumetric flask using a suitable solvent (e.g., ethanol). From this stock solution, prepare a series of working standards of lower concentrations through serial dilution.
- **Instrumentation:** Use a calibrated UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a cuvette with the pure solvent (e.g., ethanol) to be used as a blank and record the baseline spectrum.
- **Sample Measurement:** Rinse the cuvette with the **3-Nitroaniline** solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a desired wavelength range (e.g., 200-600 nm).
- **Data Analysis:** Determine the wavelength of maximum absorbance (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">

λ_{max}

). For quantitative analysis, a calibration curve can be constructed by plotting the absorbance at λ_{max} versus the concentration of the standard solutions.

 λ_{max}

versus the concentration of the standard solutions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Nitroaniline** shows characteristic absorption bands corresponding to the vibrational modes of its amine (-NH₂), nitro (-NO₂), and aromatic ring functional groups.

IR Spectral Data

The key IR absorption bands for **3-Nitroaniline** and their corresponding vibrational assignments are presented in the table below.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Reference
~3500	N-H stretching (amine group)	
3000-3100	Aromatic C-H stretching	
~1550	Asymmetric N-O stretching (nitro group)	
~1350	Symmetric N-O stretching (nitro group)	
~1250	C-N stretching	

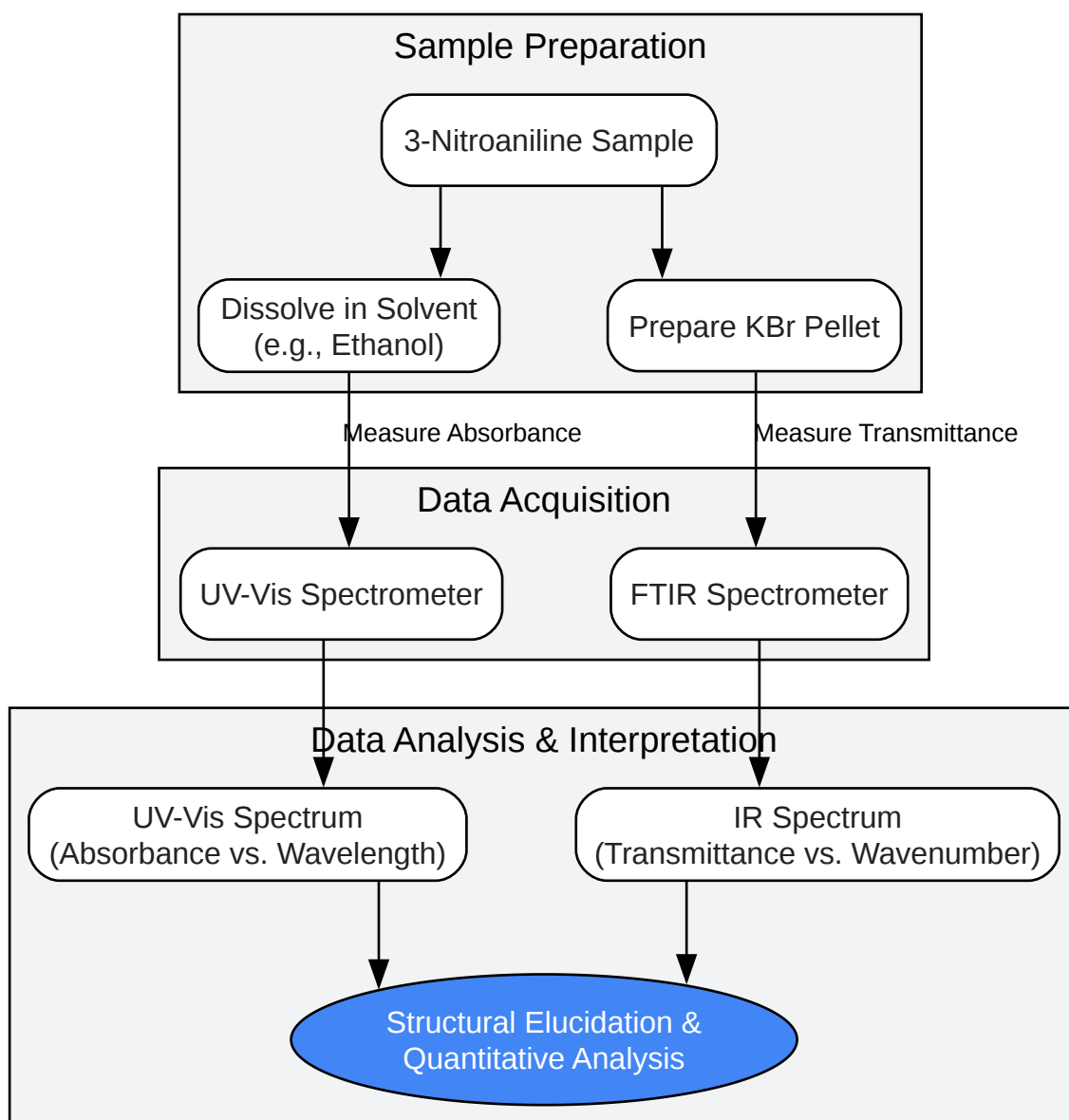
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid **3-Nitroaniline** is typically obtained using the KBr (potassium bromide) pellet method.

- **Sample Preparation:** Grind a small amount of **3-Nitroaniline** (typically 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- **Background Spectrum:** Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
- **Sample Spectrum:** Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Nitroaniline**.



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References

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